

# Comprehensive Analysis: 7-Bromo-1H-indole-3-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	7-bromo-1H-indole-3-carboxylic acid
CAS No.:	86153-25-5
Cat. No.:	B1292719

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Electronic Structure & Pharmacophore Implications

## Executive Summary

**7-Bromo-1H-indole-3-carboxylic acid** (CAS: 86153-25-5) represents a bifunctional pharmacophore combining a polarizable halogen bond donor (C7-Br) with a classic hydrogen bond donor/acceptor motif (indole-COOH). Unlike its unsubstituted parent, the 7-bromo derivative exhibits distinct electronic anisotropy, enhancing its affinity for hydrophobic pockets in protein targets (e.g., CK2, JNK3) via sigma-hole interactions.<sup>[1]</sup> This guide dissects its electronic properties to support rational drug design.<sup>[1]</sup>

## Electronic Structure & Physicochemical Profiling Molecular Orbital Theory & Reactivity

The introduction of a bromine atom at the C7 position significantly alters the frontier molecular orbitals (FMO) compared to the parent indole-3-carboxylic acid.

- HOMO (Highest Occupied Molecular Orbital): The electron-withdrawing inductive effect (-I) of the bromine atom stabilizes the HOMO, lowering its energy level. This reduces the oxidative susceptibility of the indole ring, a desirable trait for metabolic stability.<sup>[1]</sup>
- LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is similarly stabilized. The band gap remains comparable to the parent scaffold but shifted to lower potentials, influencing the molecule's UV-Vis absorption profile (typically ~280-290 nm).
- Sigma-Hole Formation: The C-Br bond creates a region of positive electrostatic potential (ESP) on the extension of the bond axis—the "sigma hole." This electronic feature is critical for engaging backbone carbonyls in kinase hinge regions.

Table 1: Estimated Electronic & Physicochemical Parameters

Property	Value (Est.)	Context / Mechanistic Basis
pKa (COOH)	3.75 ± 0.15	Slightly more acidic than indole-3-COOH (~3.90) due to long-range -I effect of 7-Br.
pKa (NH)	~15.8	7-Br withdraws density from the N1-H bond, increasing acidity relative to indole (~16.2).
LogP	2.8 - 3.1	Increased lipophilicity vs. parent (LogP ~1.4) due to the heavy halogen atom.
Dipole Moment	~5.2 D	Vector sum of the COOH and C-Br dipoles; influences solubility and orientation in fields.
TPSA	~50 Å <sup>2</sup>	Polar surface area dominated by the carboxylate and NH; predicts good membrane permeability.

## Substituent Effects (The "7-Bromo" Influence)

The 7-position is unique in the indole scaffold. Being adjacent to the N1-H, the bromine exerts a steric and electronic influence on the hydrogen bond donor capability of the pyrrole nitrogen.

[1]

- Inductive (-I): Dominant effect. Withdraws electron density from the ring system.
- Resonance (+R): Weak interaction due to poor orbital overlap (4p of Br vs 2p of C), resulting in net deactivation of the ring toward electrophilic attack.[1]

## Pharmacophore & Binding Dynamics

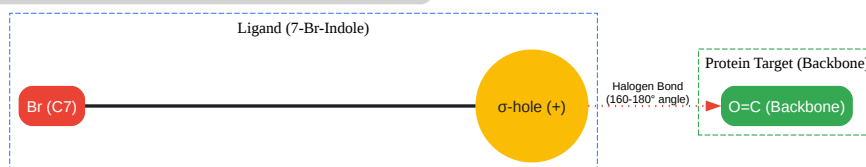
The utility of this scaffold in drug discovery is driven by two primary interaction vectors:

- The Acidic Head (C3-COOH): Forms salt bridges with lysine/arginine residues or hydrogen bonds with polar residues.
- The Halogen Tail (C7-Br): Engages in halogen bonding (XB).

## Halogen Bonding Mechanism

The 7-Br substituent is not merely a hydrophobic space-filler. It acts as a Lewis acid (XB donor) interacting with Lewis bases (XB acceptors, e.g., C=O, H<sub>2</sub>O).[1]

Fig 1. Directional Halogen Bonding: The sigma-hole on Bromine interacts with the nucleophilic carbonyl oxygen.



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[1]

## Synthetic Pathways[1][2]

To access **7-bromo-1H-indole-3-carboxylic acid** with high regiochemical fidelity, a two-step sequence via the Vilsmeier-Haack reaction followed by Pinnick oxidation is the industry standard for research scales.[1]

## Synthesis Workflow

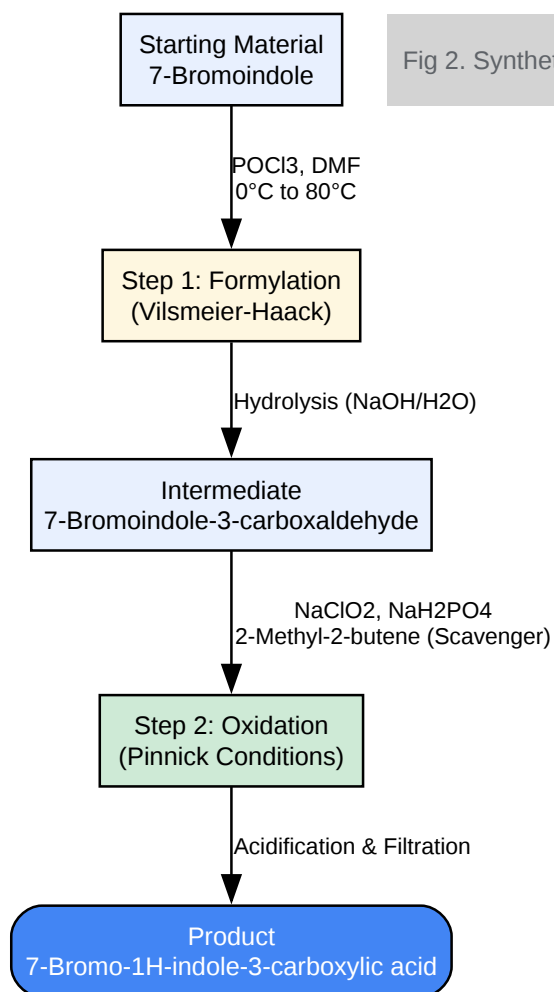


Fig 2. Synthetic route from 7-bromoindole to the target carboxylic acid.

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## Detailed Experimental Protocol

### Step 1: Synthesis of 7-Bromo-1H-indole-3-carboxaldehyde

- Reagent Formation: In a dry round-bottom flask under   
 , cool DMF (3.0 equiv) to 0°C. Dropwise add   
 (1.2 equiv). Stir for 30 min to form the Vilsmeier reagent (white precipitate/slurry).
- Addition: Dissolve 7-bromoindole (1.0 equiv) in DMF and add slowly to the reagent mixture.
- Reaction: Warm to 80°C for 2 hours. Monitor by TLC (Rf of aldehyde is significantly lower than indole).

- Workup: Pour onto ice/water. Basify to pH 9-10 with 5M NaOH. The aldehyde precipitates as a solid. Filter, wash with water, and dry.[1]

Step 2: Oxidation to **7-Bromo-1H-indole-3-carboxylic acid** (Pinnick Oxidation) Rationale: Pinnick oxidation is chosen over

to prevent oxidative degradation of the electron-rich indole ring.

- Setup: Dissolve the aldehyde (1.0 equiv) in  
-BuOH/THF (1:1) and water. Add 2-methyl-2-butene (10 equiv) as a chlorine scavenger.
- Oxidation: Add  
(3.0 equiv) and  
(3.0 equiv) dissolved in water dropwise.
- Isolation: Stir at RT for 4-6 hours. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1]
- Purification: Recrystallize from Ethanol/Water to yield off-white needles.

## Experimental Validation Protocols (Self-Validating Systems)

To verify the electronic properties described above, the following standardized protocols should be employed.

### pKa Determination (Potentiometric Titration)

- Objective: Determine the precise ionization constant of the carboxylic acid in an aqueous environment.
- Protocol:
  - Prepare a  
M solution of the compound in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility while minimizing dielectric shift.

- Titrate with 0.1 M KOH (standardized) under atmosphere to prevent absorption.
- Data Analysis: Plot pH vs. Volume of titrant. The first inflection point corresponds to the COOH deprotonation. Use the Henderson-Hasselbalch equation, correcting for the organic co-solvent effect (Yasuda-Shedlovsky extrapolation) to obtain aqueous pKa.[1]

## DFT Calculation of Frontier Orbitals

- Objective: Visualize the HOMO/LUMO and Sigma Hole.
- Methodology:
  - Software: Gaussian 16 or ORCA.
  - Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic electronic states).[1]
  - Solvation Model: IEFPCM (Water) to simulate biological environment.
  - Output: Generate Electrostatic Potential (ESP) Map mapped onto the electron density surface (isovalue 0.002 a.u.) to quantify the magnitude of the positive potential on the bromine atom ( ).

## References

- ChemicalBook. (2024).[2] Indole-3-carboxylic acid Properties and CAS Data.[3][Link](#)
- RCSB PDB. (2015). Structure of CK2 kinase with brominated inhibitors (PDB: 4UB7).[Link](#)
- Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications.[Link](#)
- National Institutes of Health (NIH). (2008). Halogen bonding in T4 lysozyme cavities (PDB: 3DN3).[Link](#)

- Frontiers in Plant Science. (2022). Synthesis and herbicidal activity of indole-3-carboxylic acid derivatives.[Link](#)

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## Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. orgsyn.org](https://www.orgsyn.org) [[orgsyn.org](https://www.orgsyn.org)]
- [3. Indole-3-carboxylic acid CAS#: 771-50-6](https://www.mchemicalbook.com) [[m.chemicalbook.com](https://www.mchemicalbook.com)]
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